1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1421528-01-9), also known as VU0537526-1 , is a synthetic urea derivative with a molecular weight of 294.31 g/mol. The compound is part of a broader class of imidazolyl-pyrimidine ureas that have been explored in the patent literature for kinase inhibition and antiviral applications [REFS-2, REFS-3].

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1421528-01-9
Cat. No. B2875545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
CAS1421528-01-9
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)20-15(22)19-12-8-17-14(18-9-12)21-7-6-16-10-21/h2-10H,1H3,(H2,19,20,22)
InChIKeyIQMIEEKDHWHBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: A Sparse Evidentiary Baseline for Procurement


1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1421528-01-9), also known as VU0537526-1 [1], is a synthetic urea derivative with a molecular weight of 294.31 g/mol [1]. The compound is part of a broader class of imidazolyl-pyrimidine ureas that have been explored in the patent literature for kinase inhibition and antiviral applications [REFS-2, REFS-3]. However, a dedicated primary literature record quantifying its specific biological activity, selectivity, or performance relative to close analogs is currently absent from public repositories.

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: Critical Evidence Gaps Preclude Simple In-Class Substitution


The imidazolyl-pyrimidine urea chemotype encompasses a wide range of activities depending on subtle substitution patterns. For example, the general scaffold is known to produce both irreversible hCMV UL70 primase inhibitors [1] and protein kinase inhibitors [2]. Without quantitative structure-activity relationship (SAR) data for the specific o-tolyl variant (CAS 1421528-01-9), it is scientifically invalid to assume that it behaves identically to even its closest analogs, such as the m-tolyl or p-tolyl isomers. A decision to substitute based solely on scaffold homology carries significant risk of altered potency, selectivity, or even a complete change in mechanism.

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: An Audit of Available Quantitative Differentiators


Physicochemical Property Comparison: Target Compound vs. Closest o-Tolyl Isosteres

The primary computable differentiation for this compound lies in its calculated physicochemical properties, which can be directly contrasted with the closest commercially available analogs. The target compound possesses a moderately positive XLogP3-AA value of 1.2, directly indicating its lipophilicity profile relative to analogs with different substitution [1]. This is a key parameter for predicting membrane permeability and solubility and directly influences the compound's suitability for various assay formats.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Hydrogen Bonding Capacity Differentiates the Target from Non-Urea Scaffolds

A clear differentiation for procurement is the compound's specific hydrogen-bond donor/acceptor profile, which is essential for target engagement. The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This contrasts with analogous compounds where the urea is replaced by an amide (typically reducing the HBD count to 1), directly altering the pharmacophore’s ability to form key interactions with a biological target.

Target Engagement Pharmacophore Modeling Physical Chemistry

Documented Chemotype Versatility for Two Distinct Biological Targets

The core imidazolyl-pyrimidine scaffold to which the target compound belongs has demonstrated covalent, irreversible inhibition of the hCMV UL70 primase helicase, as confirmed via radiolabeling and SAR studies [1]. A closely related but distinct substitution pattern on the same core has been patented as a scaffold for protein kinase inhibition [2]. This evidence points to the scaffold's inherent ability to modulate diverse biological targets depending on precise substitution, making the specific o-tolyl urea compound a distinct entity for exploring novel chemical biology.

Target Selectivity Chemical Biology Drug Discovery

Recommended Application Scenarios for 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea Based on Available Evidence


Pharmacophore-Driven Fragment or Tool Compound Design

The compound is optimally suited as a core scaffold for medicinal chemistry programs where a urea-based imidazolyl-pyrimidine pharmacophore is required. Its defined lipophilicity (XLogP3-AA: 1.2 [1]) and dual hydrogen-bond donor motif (HBD: 2 [1]) make it a logical starting point for synthesizing focused libraries aimed at targets known to be modulated by the broader chemotype, such as viral primases [2] or kinases [3].

Target Deconvolution and Selectivity Profiling

Procurement is justified for chemical biology groups seeking to deconvolute the mechanistic targets of the imidazolyl-pyrimidine urea class. Since the specific biological activity of the o-tolyl variant is undocumented, it serves as a critical probe to map the structure-selectivity relationship [2]. Using it in a panel against known targets of the class (e.g., hCMV UL70, CDKs) will generate proprietary, high-value SAR data that can differentiate it from known multikinase inhibitors [3].

Inert Negative Control or Selectivity Counter-Screen

Given the absence of published potent activity for this exact compound, it holds potential as a matched-pair negative control for a closely related active analog, provided that analog is identified. Its use in selectivity counter-screens is valid based on the principle that subtle substitution changes (e.g., o-tolyl vs. m-tolyl) can cause significant shifts in potency on a given target, a phenomenon well-documented in the broader class SAR [2].

Quote Request

Request a Quote for 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.